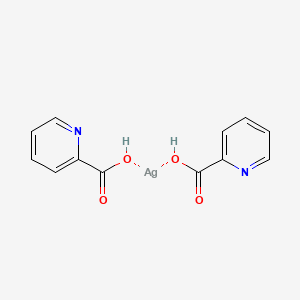

Ar-gentic picolinate

Description

The Significance of High Oxidation State Silver in Coordination Chemistry

While the +1 oxidation state (Ag⁺) is by far the most common and stable for silver, higher oxidation states, particularly Ag(II) and Ag(III), are known but are significantly more reactive. wikipedia.org The Ag(II) ion, with a d⁹ electronic configuration, is a powerful oxidizing agent, capable of oxidizing water. odinity.comwikipedia.org Its high second ionization energy makes it inherently unstable unless it is stabilized through coordination with suitable ligands. acs.org

The stabilization of Ag(II) is a key topic in coordination chemistry. It is typically achieved by complexation with ligands that are resistant to oxidation and can form strong coordinate bonds. acs.org Heterocyclic amines, such as pyridine (B92270) and its derivatives, and other N- or O-donor ligands have proven effective in forming stable Ag(II) complexes. wikipedia.orgacs.org These complexes are often paramagnetic due to the presence of an unpaired electron in the d-orbitals, a characteristic that has been confirmed by techniques like electron paramagnetic resonance (EPR) spectroscopy. aip.orgvaia.com The geometry of these complexes is typically square planar, which is a consequence of the d⁹ configuration and the strong ligand field imposed by the coordinating atoms. odinity.com The study of such high-valent silver complexes is crucial for understanding fundamental principles of bonding, electronic structure, and reactivity in transition metal chemistry. nih.govresearchgate.net

Picolinate (B1231196) as a Versatile Chelating Ligand: Coordination Modes and Ligand Field Characteristics

Picolinate, the conjugate base of picolinic acid, is an exceptionally versatile and effective chelating ligand in coordination chemistry. odinity.comnih.gov It functions as a bidentate ligand, binding to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. ionicviper.orgwikipedia.org This chelation forms a stable five-membered ring, enhancing the thermodynamic stability of the resulting complex. researchgate.net

Picolinate's versatility is evident in the numerous ways it can coordinate with metal ions. While the bidentate N,O-chelation is most common, research has identified as many as 33 distinct coordination modes. researchgate.netresearchgate.net These can range from simple chelation to more complex bridging modes that link multiple metal centers, leading to the formation of polymeric structures. researchgate.netresearchgate.net

Table 2: Selected Coordination Modes of the Picolinate Ligand

| Coordination Mode | Description |

|---|---|

| N,O-Chelate | The most common mode, forming a five-membered ring with a single metal ion. researchgate.net |

| Bridging (μ-pic) | The picolinate ligand bridges two different metal centers. researchgate.net |

| Monodentate | Coordination occurs through either the nitrogen or an oxygen atom, but not both. researchgate.net |

From the perspective of Ligand Field Theory (LFT), which builds upon Crystal Field Theory (CFT) by incorporating aspects of molecular orbital theory, picolinate is considered a strong-field ligand. odinity.combyjus.comwikipedia.orgwikipedia.org Strong-field ligands cause a large energy splitting of the metal's d-orbitals, denoted as Δ (the crystal field splitting parameter). libretexts.orgyoutube.com This large splitting favors the pairing of electrons in the lower-energy d-orbitals, often resulting in low-spin complexes. libretexts.org In the case of Ag(II) picolinate, the strong field of the two picolinate ligands contributes to the stabilization of the Ag(II) center and imposes a square planar geometry on the complex. odinity.com The interaction between the ligand's orbitals and the metal's d-orbitals is what dictates the electronic properties, color, and magnetic behavior of the coordination compound. youtube.comlibretexts.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10AgN2O4 |

|---|---|

Molecular Weight |

354.09 g/mol |

IUPAC Name |

pyridine-2-carboxylic acid;silver |

InChI |

InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |

InChI Key |

ARXVTYGOLNYKET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Ag] |

Origin of Product |

United States |

Synthetic Methodologies for Argentic Picolinate: Controlled Oxidation and Ligand Exchange

In Situ Generation of Silver(II) Species: Enabling Access to a Potent Oxidant

The synthesis of argentic picolinate (B1231196) is not achieved by direct reaction with a commercially available silver(II) salt, as Ag(II) is too powerfully oxidizing to exist as a simple stable salt. ionicviper.org Instead, the highly reactive Ag(II) species must be generated in situ from a more stable silver(I) source. This process hinges on the use of a strong oxidizing agent capable of removing an electron from the Ag(I) ion. The key to a successful synthesis is the presence of a suitable Lewis base, the picolinate anion, during the oxidation. ionicviper.org This ligand immediately coordinates to the newly formed Ag(II) ion, forming a stable complex and preventing the Ag(II) from immediately oxidizing the aqueous solvent. ionicviper.org

Peroxydisulfate-Mediated Oxidation of Silver(I) Precursors

A widely employed and effective method for the synthesis of argentic picolinate involves the oxidation of a silver(I) precursor, typically silver(I) nitrate, using a peroxydisulfate (B1198043) (often called persulfate) salt, such as ammonium (B1175870) peroxydisulfate ((NH₄)₂S₂O₈), as the oxidizing agent. nih.gov Peroxydisulfate is a strong but kinetically slow oxidant, which allows for controlled oxidation of Ag(I) to Ag(II). nih.gov The reaction is performed in an aqueous solution containing picolinic acid. ionicviper.org The picolinate anion, formed from the deprotonation of picolinic acid, acts as a chelating ligand, binding to the silver center through the pyridine (B92270) nitrogen and a carboxylate oxygen atom. ionicviper.org This immediate chelation stabilizes the highly oxidizing Ag(II) ion as it is formed. ionicviper.org The resulting argentic picolinate, Ag(pic)₂, precipitates from the solution as a brick-red or blue crystalline solid. nih.gov One reported synthesis using this method achieved a yield of 67%. nih.gov

Table 1: Representative Synthesis of Argentic Picolinate via Peroxydisulfate Oxidation

| Reactant | Role | Example Molar Quantity |

|---|---|---|

| Silver(I) Nitrate (AgNO₃) | Silver(I) Precursor | 0.001191 mol |

| Picolinic Acid (C₆H₅NO₂) | Ligand Source | 0.002408 mol |

| Ammonium Peroxydisulfate ((NH₄)₂S₂O₈) | Oxidizing Agent | 0.000675 mol |

| Sodium Carbonate (Na₂CO₃) | Base (for deprotonation of picolinic acid) | 0.002408 mol |

| Water (H₂O) | Solvent | - |

Data derived from a representative experimental procedure. nih.gov

Ligand Substitution Reactions in Aqueous Media

The formation of argentic picolinate in aqueous media is an elegant example of a process driven by ligand stabilization. While it can be viewed through the lens of ligand substitution, it is not a simple reaction where a stable hydrated Ag(II) ion, [Ag(H₂O)₄]²⁺, exchanges its water ligands for picolinate. The Ag(II) aqua-ion is exceedingly unstable and would rapidly oxidize water. ionicviper.org Therefore, the picolinate ligand must be present in the reaction mixture at the moment of oxidation. ionicviper.org As the potent peroxydisulfate oxidant generates the transient Ag(II) species, the picolinate anions immediately displace the weakly associated water molecules and chelate the metal center. ionicviper.org This rapid coordination or "trapping" is a kinetically favored process that results in the thermodynamically stable Ag(pic)₂ complex, effectively preventing the degradation of the high-oxidation-state metal ion. ionicviper.orgnih.gov

Alternative Synthetic Routes: Exploration of Oxidizing Agents

While peroxydisulfate is a common choice, other powerful oxidizing agents have been explored for the synthesis of argentic picolinate. An alternative procedure utilizing ozone as the oxidant has been reported. researchgate.netbibliomed.org In this method, ozone is bubbled through a solution containing the Ag(I) salt and picolinic acid, effecting the necessary oxidation to the Ag(II) state.

Furthermore, electrochemical methods offer another route. Oxidations at a solid silver anode can produce argentic species. acs.org In the presence of picolinic acid, this electrochemical oxidation can be directed to form silver(II) picolinate, providing a reagent-less method for accessing the potent Ag(II) state. acs.org These alternative routes underscore the central principle of this synthesis: the required pairing of a sufficiently strong oxidation method with the simultaneous presence of the stabilizing picolinate ligand.

Molecular Structure and Electronic Structure Elucidation of Argentic Picolinate

Coordination Geometry and Stereochemical Aspects of Silver(II) Picolinate (B1231196)

The coordination environment around the silver(II) center in argentic picolinate is a key aspect of its chemistry. The picolinate anion, derived from the deprotonation of picolinic acid, acts as a bidentate chelating ligand. It coordinates to the silver ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ionicviper.org

The resulting complex, with the formula Ag(C₆H₄NO₂)₂, typically adopts a square planar geometry . odinity.com This geometry is strongly favored by the d⁹ electronic configuration of the Ag(II) ion and the nature of the picolinate ligand, which is considered a strong-field ligand and a good chelator. odinity.com The chelation of two picolinate ions to the central metal enforces this planar arrangement. odinity.comresearchgate.net The coordination number of the silver atom in this complex is four. odinity.com The stereochemistry is largely dictated by the rigid structure of the picolinate ligand, which imposes a specific spatial arrangement upon coordination. odinity.com While the ideal geometry is square planar, minor distortions can occur, as is common in coordination complexes. researchgate.net

The formation of silver(II) picolinate is noteworthy because the Ag(II) state is not the most stable oxidation state for silver in aqueous solutions and is a powerful oxidizing agent. ionicviper.orgodinity.com Its synthesis requires the in-situ oxidation of a silver(I) salt in the presence of the picolinate ligand, which stabilizes the higher oxidation state. odinity.com

Spectroscopic Characterization Techniques for Argentic Picolinate

A comprehensive understanding of the structure and bonding in argentic picolinate is achieved through the application of various spectroscopic techniques. Each method provides unique insights into different aspects of the molecule, from the confirmation of functional groups to the mapping of electron density and magnetic properties. ionicviper.orgodinity.com

Infrared (IR) spectroscopy is a fundamental tool for confirming the successful synthesis and coordination of the picolinate ligand to the silver center. odinity.com The IR spectrum of argentic picolinate exhibits characteristic absorption bands that are indicative of the ligand's functional groups and how they are affected by coordination.

One of the most significant features in the IR spectrum is the band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻) of the picolinate ligand. odinity.com This band is typically observed around 1630 cm⁻¹, providing strong evidence for the presence of the coordinated picolinate. odinity.com Comparison of the IR spectrum of the complex with that of free picolinic acid reveals shifts in the vibrational frequencies of the carboxylate and pyridine ring modes, which confirms the coordination of these groups to the metal ion. odinity.comresearchgate.net While IR spectroscopy confirms the presence of the ligand and its coordination, it generally does not provide direct evidence of the metal-ligand bonds at lower wavenumbers without specialized equipment. odinity.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| Asymmetric Carboxylate Stretch (COO⁻) | ~1630 | Confirms the presence and coordination of the deprotonated carboxylate group. odinity.com |

| Pyridine Ring Vibrations | Various | Shifts upon coordination indicate the involvement of the pyridine nitrogen in bonding. odinity.com |

| C-H Stretching (aliphatic) | ~2965, 2931 | Often present due to the use of mulling agents like mineral oil in sample preparation. researchgate.net |

| N-H Bending (Amide) | ~1647, 1535 | These bands, if present, could indicate impurities or specific sample preparations. researchgate.net |

| C-N Stretching | ~1230-980 | Vibrations within the picolinate ligand structure. researchgate.net |

This table is interactive. Click on the headers to sort.

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic structure of argentic picolinate, particularly the d-orbital splitting and charge transfer transitions. odinity.com The solid-state electronic absorption spectrum of argentic picolinate is characterized by specific absorption bands. odinity.comionicviper.org

A significant absorption is typically observed in the visible region, which is responsible for the compound's orange-red color. odinity.com This absorption is attributed to ligand field transitions, which arise from the promotion of an electron between the split d-orbitals of the Ag(II) ion in the square planar ligand field. odinity.com The position of this band provides a measure of the ligand field splitting energy (Δ). odinity.com

Compared to its copper(II) analogue, the ligand field splitting energy for silver(II) picolinate is larger, which is consistent with the periodic trend of increasing ligand field strength down a transition metal group. odinity.com This larger splitting energy contributes to the powerful oxidizing nature of the Ag(II) ion. odinity.com In addition to ligand field bands, ligand-to-metal charge transfer (LMCT) bands may also be present, typically at higher energies in the ultraviolet region. odinity.com Due to its low solubility and instability in solution, obtaining high-quality solution-state UV-Vis spectra for argentic picolinate can be challenging. odinity.com

| Transition Type | Approximate Wavelength Range (nm) | Significance |

| Ligand Field (d-d) | Visible Region | Corresponds to the energy difference between d-orbitals in the square planar field and is responsible for the color of the complex. odinity.com |

| Ligand-to-Metal Charge Transfer (LMCT) | UV Region | Involves the transfer of an electron from the picolinate ligand to the Ag(II) center. odinity.com |

| Surface Plasmon Resonance | ~400-450 | This is characteristic of silver nanoparticles and would not be observed in a pure molecular sample of argentic picolinate. ukm.my |

This table is interactive. Click on the headers to sort.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like argentic picolinate, which contains an unpaired electron in the d⁹ Ag(II) center. odinity.comwikipedia.org The EPR spectrum provides detailed information about the electronic environment and magnetic properties of the complex. odinity.com

The EPR spectrum of solid-state argentic picolinate is characteristic of a d⁹ system in a square planar or axially symmetric environment. odinity.comresearchgate.net The spectrum typically shows anisotropy in the g-values, with different values for g parallel (g∥) and g perpendicular (g⊥) to the principal axis of the molecule. nih.gov This anisotropy confirms a non-cubic symmetry, consistent with a square planar geometry. odinity.comnih.gov

Analysis of the EPR spectrum can determine the g-factors, which are a measure of the interaction of the unpaired electron with the external magnetic field. nih.gov Hyperfine coupling, which is the interaction of the electron spin with the nuclear spins of silver (¹⁰⁷Ag and ¹⁰⁹Ag, both with I=1/2) and the coordinating nitrogen atoms (¹⁴N, I=1), can also be observed, although it may not always be well-resolved in powder spectra. researchgate.net The data from EPR spectroscopy confirms the presence of a single unpaired electron and provides insights into the distribution of its density within the molecule. odinity.com

| EPR Parameter | Significance |

| g-values (g∥, g⊥) | Indicates the anisotropy of the electronic environment. For a square planar complex, g∥ is typically different from g⊥. nih.gov |

| Hyperfine Coupling (A) | Describes the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁰⁷Ag, ¹⁰⁹Ag, ¹⁴N), providing information on the delocalization of the electron onto the ligands. researchgate.net |

| Number of Lines | Related to the number of interacting nuclei and their spin. wikipedia.org |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of diamagnetic molecules in solution. However, its application to paramagnetic complexes like argentic picolinate is more complex. The unpaired electron in the Ag(II) center can cause significant line broadening and shifts in the NMR signals, often making the spectra difficult to interpret. nih.gov

While ¹H and ¹³C NMR would be challenging, ¹⁰⁹Ag NMR could potentially provide information. northwestern.edu However, due to the paramagnetic nature of Ag(II) and the compound's instability and low solubility in common NMR solvents, obtaining and interpreting NMR data for argentic picolinate is not straightforward. odinity.comnih.gov For these reasons, NMR is not a commonly reported technique for the characterization of this specific compound. odinity.com

Computational Chemistry Approaches for Electronic and Geometric Structures

Computational methods have become indispensable in modern inorganic chemistry for predicting and understanding the properties of molecules that may be challenging to study experimentally. For argentic picolinate, these approaches provide fundamental insights into its molecular and electronic framework.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry and electronic configuration of argentic picolinate, often formulated as Ag(pic)₂. psu.edu

Theoretical studies indicate that argentic picolinate adopts a square planar geometry. odinity.com This arrangement is largely enforced by the picolinate anion, which acts as a strong-field ligand. odinity.com The coordination of the silver(II) ion is with the nitrogen atom and an oxygen atom from the carboxylate group of each of the two picolinate ligands.

The electronic configuration of the silver(II) center, which has a d⁹ configuration, is a key determinant of the compound's properties. DFT calculations reveal that in the square planar ligand field, the d orbitals are split in energy. For argentic picolinate, the highest occupied molecular orbital (HOMO) is also the singly occupied molecular orbital (SOMO), which is characterized as the anti-bonding d(x²-y²) orbital. odinity.com This arises from the destructive interference between the metal d(x²-y²) orbital and the π* orbitals of the ligands. odinity.com The presence of a single unpaired electron in this orbital is consistent with experimental observations from techniques like electron spin resonance (ESR). odinity.com

While detailed numerical data for the optimized geometry of argentic picolinate are not widely published, representative data for similar metal picolinate complexes can be found in the literature. The following table illustrates the type of data that would be obtained from DFT calculations for the bond lengths and angles within the coordination sphere of argentic picolinate.

Table 1: Representative DFT-Calculated Geometric Parameters for a Metal Picolinate Complex | Parameter | Atom 1 | Atom 2 | Value (Å or °) | | :--- | :--- | :--- | :--- | | Bond Length | Metal | O | Value not available | | Bond Length | Metal | N | Value not available | | Bond Angle | O | Metal | N | Value not available | | Bond Angle | O | Metal | O' | Value not available | | Bond Angle | N | Metal | N' | Value not available | Note: Specific values for argentic picolinate are not available in the searched literature. This table serves as an illustrative example of the parameters that would be determined.

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of transition metal complexes. archive.org A critical parameter in LFT is the ligand field splitting energy (Δ), which quantifies the energy difference between the d orbitals in a given ligand environment. For a square planar complex like argentic picolinate, the d orbitals split into multiple energy levels.

Argentic picolinate is characterized by a significantly large ligand field splitting energy. odinity.com This large splitting is a general trend for second-transition series metals compared to their first-transition series counterparts, and it contributes to the powerful oxidizing nature of the silver(II) ion. odinity.com The high energy of the d(x²-y²) orbital, which is a consequence of the strong σ-donating ligands, is a direct reflection of this large splitting.

The theoretical modeling of ligand field splitting energies can be complex. It often involves sophisticated computational approaches that go beyond basic DFT geometry optimizations. While the qualitative effects of the large ligand field splitting in argentic picolinate are well-documented, specific theoretically calculated values for the splitting energies were not found in the surveyed literature. Such calculations would provide quantitative insight into the electronic transitions observed in the compound's electronic absorption spectrum.

The following table exemplifies how theoretical modeling could quantify the energies of the d-orbitals in argentic picolinate.

Table 2: Illustrative Theoretical d-orbital Energy Levels for Argentic Picolinate

| d-orbital | Relative Energy (eV) |

|---|---|

| d(x²-y²) | Value not available |

| d(xy) | Value not available |

| d(z²) | Value not available |

| d(xz), d(yz) | Value not available |

Note: Specific calculated energy values for argentic picolinate are not available in the searched literature. The ordering reflects a typical square planar complex.

Redox Chemistry and Oxidizing Properties of Argentic Picolinate: Mechanistic Studies

The High Oxidizing Power of the Silver(II) Picolinate (B1231196) Complex

The potent oxidizing nature of the argentic picolinate complex stems from the high standard reduction potential of the silver(II) ion (Ag²⁺ + e⁻ → Ag⁺; E⁰ = 2.0 V). nih.gov This high potential indicates a strong thermodynamic driving force for the reduction of Ag(II), making it a powerful oxidizing agent. odinity.com In an uncomplexed state in aqueous solution, the Ag(II) ion is highly unstable and will readily oxidize water. odinity.comionicviper.org However, the chelation of the silver ion by picolinate (pyridine-2-carboxylate) ligands forms a stable, isolable complex, Ag(pic)₂, that modulates this reactivity. odinity.comcdnsciencepub.com

The picolinate ligand, acting as a Lewis base, donates electrons and forms a stable, square planar coordination compound, which prevents the immediate oxidation of the solvent. odinity.com The stability of this complex is crucial, as it allows for the controlled study and application of the Ag(II) ion's oxidizing power, which would otherwise be unmanageable. nih.govcdnsciencepub.com The oxidizing strength of silver(II) picolinate is attributed to the large ligand splitting energy of silver, a second transition series metal, compared to first transition series metals like copper(II). odinity.com This property makes argentic picolinate a versatile reagent for various oxidative transformations in organic chemistry. rsc.orgsigmaaldrich.com

Electron Transfer Mechanisms in Argentic Picolinate Reactions

The oxidative reactions of argentic picolinate are governed by the transfer of electrons from the substrate to the silver(II) center. The specific pathway of this transfer can vary, involving either single-electron steps or processes that result in the net transfer of multiple electrons.

A significant body of evidence suggests that many reactions involving argentic picolinate proceed through a single-electron transfer (SET) mechanism. nih.gov In this pathway, the Ag(II) complex accepts a single electron from the substrate, reducing the metal center to Ag(I) and generating a substrate-derived radical cation or free radical. nih.govnih.gov

The formation of radical intermediates is supported by product analysis in various reactions. For instance, the oxidation of polyunsaturated fatty acids by a related silver(II) dicarboxylate complex resulted in cross-linked products, which is indicative of a radical mechanism. nih.gov Similarly, the formation of carbonyl groups on proteins treated with the complex points to oxidative damage initiated by radical species. nih.gov These SET processes are foundational to reactions like the Minisci-type alkylation, where silver catalysts are used to generate alkyl radicals from carboxylic acids for the functionalization of heterocycles. nih.govunipv.it The general mechanism involves the generation of a radical species that can then undergo further reactions. sigmaaldrich.com While the detailed mechanism can be complex, the initial SET from the substrate to the Ag(II) center is a key initiating step. nih.govcore.ac.uk

Scope of Oxidative Reactivity with Diverse Organic Substrates

Argentic picolinate has demonstrated its efficacy in oxidizing a range of organic functional groups, with particularly well-studied applications in the oxidation of alcohols and aldehydes. cdnsciencepub.comrsc.org

The oxidation of alcohols using argentic picolinate provides a reliable method for synthesizing aldehydes and ketones, often in high yields. cdnsciencepub.comcapes.gov.brcdnsciencepub.com Primary alcohols are selectively oxidized to aldehydes, while secondary alcohols are converted to ketones. cdnsciencepub.com The reaction conditions can be controlled to prevent the over-oxidation of primary alcohols to carboxylic acids, a common challenge with more aggressive oxidizing agents. cdnsciencepub.comchemguide.co.uk

Kinetic studies have revealed that the rate of oxidation is influenced by the structure of the alcohol substrate. cdnsciencepub.com Primary alcohols are generally oxidized more rapidly than secondary alcohols. cdnsciencepub.comresearchgate.net Furthermore, within a homologous series of aliphatic alcohols, the reaction rate tends to decrease as the carbon chain length increases. cdnsciencepub.comresearchgate.net Benzyl alcohol is noted to be oxidized more readily than ethanol. cdnsciencepub.com

Argentic picolinate is also capable of oxidizing aldehydes to their corresponding carboxylic acids. cdnsciencepub.comcapes.gov.br This conversion generally proceeds smoothly, providing a synthetic route to carboxylic acids from aldehydes. cdnsciencepub.comresearchgate.net However, a key observation is that the oxidation of aldehydes occurs at a significantly slower rate than the oxidation of alcohols under similar reaction conditions. cdnsciencepub.comcapes.gov.br This difference in reactivity allows for the selective synthesis of aldehydes from primary alcohols without significant over-oxidation, provided the aldehyde is removed from the reaction mixture as it forms. cdnsciencepub.comchemguide.co.uk

In some cases, particularly with substituted benzaldehydes, anomalous reactions have been observed where the oxidant may attack the aromatic ring instead of the aldehyde group. cdnsciencepub.comcapes.gov.br This highlights a limitation and a point of consideration when applying this reagent to complex aromatic substrates.

Oxidative Decarboxylation of Carboxylic Acids

Argentic picolinate is an effective reagent for the oxidative decarboxylation of carboxylic acids. This reaction involves the removal of a carboxyl group and its replacement with another functional group, driven by the strong oxidizing power of the Ag(II) center. The process is particularly efficient for α-amino acids.

The oxidation of α-amino acids by argentic picolinate results in nearly quantitative yields of the corresponding nor-aldehydes, which are aldehydes containing one less carbon atom than the starting amino acid. The reaction proceeds rapidly when α-amino-acids are treated with silver(II) picolinate in an aqueous solution at elevated temperatures (e.g., 70°C). The yields of the resulting aldehydes are consistently high, as demonstrated by various examples.

The structures of the aldehyde products are typically confirmed using 2,4-dinitrophenylhydrazine (B122626) reagent and 1H NMR spectroscopy. This method provides a reliable route for the conversion of α-amino acids to their corresponding aldehydes.

Table 1: Oxidation of α-Amino Acids by Silver(II) Picolinate

| Amino Acid | Reaction Time (min.) | Product | Yield (%) |

|---|---|---|---|

| D/L-α-Alanine | 26 | Acetaldehyde | 88 |

| DL-2-Aminobutyric acid | 25 | Propionaldehyde | 71 |

| L/DL-Valine | 28 | Isobutyraldehyde | 90 |

| DL-Norvaline | 18 | Butyraldehyde | 93 |

| L/DL-Leucine | 46 | Isovaleraldehyde | 88 |

| DL-Isoleucine | 33 | 2-Methylbutyraldehyde | 91 |

| DL-Norleucine | 38 | Valeraldehyde | 96 |

| DL-2-Amino-octanoic acid | 39 | Heptanaldehyde | 85 |

| DL-Phenylglycine | 26 | Benzaldehyde | 75 |

| DL-Phenylalanine | 25 | Phenylacetaldehyde | 73 |

Data sourced from J. Chem. Soc. (C), 1970.

The mechanism of the oxidative decarboxylation of α-amino acids by argentic picolinate is thought to proceed through the formation of an iminium ion intermediate. In this proposed pathway, the silver(II) complex facilitates a single-electron transfer from the amino acid, leading to the formation of an aminyl radical cation. This is followed by rapid decarboxylation to produce a carbon-centered radical, which is then further oxidized by a second molecule of the Ag(II) complex to an iminium cation. This reactive intermediate is subsequently hydrolyzed in the aqueous solution to yield the final aldehyde product and ammonia. Studies suggest that the main product of this reaction is an imine, which is the precursor to the aldehyde upon hydrolysis. It has been noted that at higher concentrations, a cyclic structure where the silver atom bridges the amine and carboxyl groups may form, potentially directing the reaction towards alpha decarboxylation.

Oxidation of Amines: Formation of Aldehydes, Ketones, Imines, and Nitriles

Argentic picolinate is a potent reagent for the oxidation of amines, a fundamental transformation in organic synthesis that yields a variety of valuable products. The reaction proceeds readily and can lead to the formation of aldehydes, ketones, imines, and nitriles, depending on the structure of the starting amine and the reaction conditions. The versatility of this reagent makes it a useful tool for accessing a broad range of synthetic intermediates from readily available amine precursors. For instance, the oxidation of primary amines can yield aldehydes or, with further oxidation, nitriles. Secondary amines are typically oxidized to ketones or imines.

Oxidation of Other Carbon-Containing Substrates (e.g., Hydroquinones)

Hydroquinone (B1673460) and its derivatives are susceptible to oxidation by various agents, including metal salts, to form the corresponding quinones. inchem.org While silver compounds like silver(I) oxide have been shown to catalyze the oxidation of hydroquinones, researchgate.net specific studies detailing the oxidation of hydroquinones directly by argentic picolinate are not extensively documented in the reviewed literature. However, given that hydroquinone is oxidized by a range of metal salts, it is plausible that the strongly oxidizing Ag(II) picolinate would also facilitate this transformation, likely converting hydroquinone to p-benzoquinone. inchem.org

Chemical Oxidation Studies with Biological Macromolecules and Antioxidants

The high oxidizing potential of Ag(II) complexes makes them reactive towards a variety of biological molecules. Studies on a closely related and stable silver(II) complex, the 2,6-dicarboxypyridine Ag(II) complex (Ag2,6P), provide insight into these interactions. nih.gov This complex has been shown to be highly oxidizing towards a wide array of both polar and nonpolar biological molecules. nih.gov

Spectrophotometric analysis revealed that Ag2,6P is rapidly reduced by common biological antioxidants. nih.gov The reaction with these antioxidants can be monitored by observing the disappearance of the colored Ag(II) complex as it is reduced to the colorless silver(I) product. nih.gov Furthermore, this Ag(II) complex readily reacts with and oxidizes various biological macromolecules, indicating its potential to induce significant oxidative damage to cellular components. nih.gov

Table 2: Oxidation of Biological Molecules by a Silver(II) Pyridinecarboxylate Complex

| Substrate Class | Specific Molecule | Observed Outcome | Reference |

|---|---|---|---|

| Antioxidants | Glutathione (B108866) (GSH) | Oxidized to the disulfide form (GSSG). | nih.gov |

| Ascorbic acid (Vitamin C) | Rapidly reduces the Ag(II) complex. | nih.gov | |

| α-tocopherol (Vitamin E) | Rapidly reduces the Ag(II) complex. | nih.gov | |

| Unsaturated Lipids | Arachidonic acid | Addition of multiple oxygen atoms, suggesting a radical mechanism. | nih.gov |

| Linoleic acid | Addition of multiple oxygen atoms and cross-linking observed. | nih.gov | |

| Carbohydrate | β-cyclodextrin | All seven hydroxyl groups were oxidized to the corresponding carboxylates. | nih.gov |

| Protein | Cytochrome c | Led to protein aggregation and fragmentation. | nih.gov |

Data sourced from JBIC Journal of Biological Inorganic Chemistry, 2019. nih.gov

Catalytic and Stoichiometric Applications of Argentic Picolinate in Organic Synthesis

Regioselective and Chemoselective Oxidations in Complex Molecule Synthesis

The precise and predictable oxidation of specific functional groups in the presence of others is a formidable challenge in the synthesis of complex organic molecules. Argentic picolinate (B1231196) has proven to be a valuable reagent in addressing this challenge, demonstrating notable levels of chemoselectivity and regioselectivity.

A significant application of argentic picolinate is in the oxidation of alcohols. It facilitates the conversion of primary alcohols to aldehydes and secondary alcohols to ketones in high yields. ionicviper.orgresearchgate.netnih.gov Notably, the oxidation of aldehydes to carboxylic acids proceeds at a much slower rate, allowing for the selective isolation of the aldehyde product from the oxidation of a primary alcohol. ionicviper.orgresearchgate.net

The true power of its selectivity is showcased in the total synthesis of complex marine alkaloids. In the synthesis of the polycyclic dimeric pyrrole-imidazole alkaloids, such as (±)-palau'amine, axinellamines, and massadine (B1247034), argentic picolinate was identified as the optimal reagent for a crucial late-stage oxidation. odinity.comdatapdf.com Specifically, it achieved the chemoselective oxidation of a guanidine (B92328) functional group to form a cyclic aminal, a transformation that was difficult to accomplish with other oxidants. odinity.com This reaction highlights the reagent's ability to target a specific nitrogen-containing group within a molecule possessing multiple other sensitive functionalities. The yield of this key oxidation step in the synthesis of massadine was significantly improved to 77% by conducting the reaction in a solution of trifluoroacetic acid and water. odinity.com

This ability to effect selective C-H oxidation has been instrumental in advancing synthetic routes to complex natural products, dramatically increasing the efficiency of constructing C-O and C-N bonds. nih.gov The selectivity of these oxidations is largely dependent on the stereochemistry and reactivity of the C-H bond . nih.gov

Role in Biomimetic Transformations

Biomimetic transformations in chemistry aim to replicate the high efficiency and selectivity of enzymatic reactions using synthetic catalysts. While argentic picolinate may not mimic the intricate active sites of specific enzymes like cytochrome P-450, its potent oxidizing nature allows it to effect transformations on biological macromolecules, thus serving as a functional mimic for certain biological oxidative processes. mdpi.comrsc.org

Silver(II) compounds are powerful oxidants, capable of irreversibly oxidizing a wide array of biological functional groups. nih.gov Research has shown that silver(II) picolinate and related complexes can oxidize crucial biological molecules, including the antioxidants glutathione (B108866) and ascorbic acid (vitamin C), unsaturated lipids like arachidonic and linoleic acids, carbohydrates such as β-cyclodextrin, and proteins like cytochrome c. nih.gov The mechanism for the oxidation of unsaturated fatty acids is suggested to be radical-based, leading to the addition of multiple oxygen atoms. nih.gov

For instance, the reaction of a silver(II) dicarboxypyridine complex, a related compound, with β-cyclodextrin resulted in the complete oxidation of all seven of its hydroxyl groups to the corresponding carboxylates. nih.gov Similarly, treatment of the protein cytochrome c with this complex led to protein aggregation, fragmentation, and dose-dependent oxidative damage. nih.gov This broad reactivity with diverse biological substrates underscores its potential in studies aimed at understanding oxidative damage to biological systems. While natural enzymes achieve their results through highly specific, evolved active sites, argentic picolinate accomplishes powerful oxidations through its inherent high redox potential, offering a different, more direct approach to mimicking the outcome of oxidative biological transformations. mdpi.com

Catalytic Formylation of Amines with Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a key goal for sustainable chemistry. Argentic picolinate has been successfully employed as a catalyst for the reductive formylation of amines using CO₂. odinity.comnih.gov This process provides a reliable method for synthesizing formamides, which are important structural motifs in many pharmaceuticals and natural products.

The reaction proceeds under mild, base-free conditions, typically at room temperature and under a pressure of 1.0 MPa of CO₂. nih.gov A hydrosilane, such as phenylsilane, is used as the reductant. The catalytic system is effective for a wide range of substrates, including both primary and secondary amines, affording the corresponding formamide (B127407) derivatives in high yields. odinity.comnih.gov

A plausible reaction mechanism involves two potential pathways. In one pathway, the amine reacts with CO₂ to form a carbamate (B1207046) intermediate, which is then reduced. nih.gov The silver catalyst is believed to activate the silane-reduction step of either the CO₂ or the carbamate intermediate. nih.gov

The utility of this method is further demonstrated by its application to the formylation of amino acid derivatives. For example, proline and phenylalanine derivatives can be converted to their N-formylated counterparts without racemization, preserving their optical purity. nih.gov This highlights the mildness and selectivity of the argentic picolinate-catalyzed system.

Interactive Table: Catalytic Formylation of Various Amines with CO₂ using Argentic Picolinate Yields are based on published research findings. nih.gov

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| N-Methylaniline | N-Formyl-N-methylaniline | 95 |

| Aniline | Formanilide | 82 |

| 4-Fluoroaniline | 4-Fluorobenzaldehyde | 88 |

| Pyrrolidine | N-Formylpyrrolidine | 93 |

| Piperidine | N-Formylpiperidine | 97 |

| Morpholine | N-Formylmorpholine | 80 |

| Dibenzylamine | N-Formyldibenzylamine | 95 |

| (S)-Phenylalanine methyl ester | N-Formyl-(S)-phenylalanine methyl ester | 83 |

Comparison of Argentic Picolinate with Other Transition Metal Oxidants in Organic Synthesis

The effectiveness of an oxidizing agent in organic synthesis is judged by its strength, selectivity, and substrate scope. Argentic picolinate, as a source of Ag(II), offers a unique reactivity profile when compared to other transition metal oxidants.

The Ag(II) state is a more powerful oxidant than the more common Ag(I) state. nih.gov The picolinate ligand stabilizes the Ag(II) ion, allowing for its isolation and use as a definite compound, which contrasts with argentic oxides produced at a silver anode that are often lattice compounds of Ag(I) and Ag(III). nih.gov This allows for the study of the oxidizing activity of the Ag(II) state without complications from Ag(III). nih.gov

When compared to silver(II) oxide, argentic picolinate shows some differences in selectivity and products. For example, in the oxidation of α-amino acids, argentic picolinate yields nor-aldehydes almost quantitatively, whereas silver(II) oxide tends to produce the corresponding nor-acids. rsc.org This difference in outcome highlights the influence of the ligand environment on the reactivity of the metal center.

In a broader context, silver-based catalysts are often considered less reactive than other precious transition metals like palladium, rhodium, and ruthenium in many catalytic cycles. However, for specific oxidative transformations, the potent oxidizing power of Ag(II) makes argentic picolinate a superior choice. For instance, in the oxidation of alcohols, it is listed alongside reagents based on hexavalent chromium and cationic rhodium complexes as a useful catalyst. researchgate.net Its unique ability to perform challenging chemoselective oxidations, as seen in the synthesis of massadine, sets it apart from many other oxidants that may lack the required selectivity. odinity.com The choice between argentic picolinate and other transition metal oxidants ultimately depends on the specific transformation required, with argentic picolinate being particularly valuable for its high oxidizing potential combined with useful chemoselectivity in complex settings.

Interactive Table: Comparison of Oxidizing Agents in Organic Synthesis

| Oxidizing Agent | Common Applications | Key Characteristics |

|---|---|---|

| Argentic Picolinate | Oxidation of alcohols, amines, guanidines; Oxidative decarboxylation. | Strong oxidant, good chemoselectivity in complex molecules, stabilizes Ag(II) state. nih.govodinity.comrsc.org |

| Silver(II) Oxide | Oxidation of α-amino acids to acids. | Strong oxidant, different product selectivity compared to argentic picolinate. rsc.org |

| Silver Carbonate (Ag₂CO₃) | Oxidant in Pd-catalyzed C-H activation, Fetizon oxidation. | Milder oxidant than Ag(II), also acts as a base. |

| Chromium(VI) Reagents (e.g., PCC, PDC) | Oxidation of primary alcohols to aldehydes, secondary alcohols to ketones. | Widely used, but generates toxic chromium waste. |

| Manganese Dioxide (MnO₂) | Selective oxidation of allylic and benzylic alcohols. | Mild and selective for specific types of alcohols. |

| Palladium(II) Catalysts | Wacker oxidation, various C-H oxidation/coupling reactions. | Catalytic, often requires a co-oxidant, versatile for C-C and C-X bond formation. |

Future Directions and Emerging Research Avenues in Argentic Picolinate Chemistry

Unexplored Reactivity Profiles and Synthetic Utility

The chemistry of argentic picolinate (B1231196) to date has primarily focused on its synthesis and basic characterization. odinity.comionicviper.org However, the inherent reactivity of the Ag(II) center suggests a wealth of synthetic transformations that are yet to be systematically investigated. The Ag(II) ion is a powerful oxidizing agent, a property that could be harnessed for a variety of organic reactions. ionicviper.org

Future research is poised to explore the utility of argentic picolinate in oxidative coupling reactions, C-H functionalization, and other challenging organic transformations. The picolinate ligand, a derivative of pyridine (B92270) with a carboxylic acid substituent, plays a crucial role in stabilizing the Ag(II) ion through chelation. odinity.comionicviper.org This stabilization is key to controlling the reactivity of the highly oxidizing metal center.

One promising area of investigation is the use of argentic picolinate in oxidative decarboxylation reactions. acs.org The Ag(II) species could facilitate the removal of a carboxyl group from organic acids, generating radical intermediates that can participate in subsequent bond-forming reactions. This approach could provide a novel and efficient route to complex organic molecules.

Furthermore, the interaction of argentic picolinate with biological macromolecules and antioxidants is an emerging field of interest. nih.gov Studies on silver(II) complexes with pyridinecarboxylate ligands have shown that these compounds can be potent oxidizing agents, capable of overcoming microbial resistance by extensively attacking cellular components. nih.gov The 2,6-dicarboxypyridine Ag(II) complex, a related compound, has demonstrated notable tractability for such biological applications. nih.gov This suggests that argentic picolinate could be a valuable tool for studying and potentially modulating biological redox processes.

Development of Novel Argentic Picolinate-Based Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemical research, and argentic picolinate holds significant promise in this domain. While silver is known to be a catalyst in various reactions, its activity can be significantly enhanced and tuned by modifying its oxidation state and coordination environment. elsevierpure.commdpi.com

The Ag(II) center in argentic picolinate, with its strong oxidizing potential, is a prime candidate for catalytic cycles involving oxidative steps. ionicviper.org Researchers are beginning to explore its application in a range of catalytic transformations, moving beyond the more common Ag(I) and Ag(0) catalysts. researchgate.net

An important research direction is the design of heterogeneous catalysts based on argentic picolinate. Immobilizing the complex on solid supports could enhance its stability, facilitate catalyst recovery, and enable its use in continuous flow reactors. This would be a significant step towards practical industrial applications.

Moreover, the combination of argentic picolinate with other catalytic species could lead to synergistic effects and unprecedented reactivity. For instance, its integration into polyoxometalate frameworks has been shown to generate novel 3D structures with interesting properties, suggesting possibilities for creating multifunctional catalysts. nih.gov

The exploration of argentic picolinate in photocatalysis is another exciting frontier. The electronic properties of the complex, including its absorption of light and the generation of excited states, could be exploited to drive photochemical reactions. This could open up new avenues for sustainable chemical synthesis powered by light.

Q & A

Q1: How should researchers formulate a focused PICOT question for preclinical studies on Argentic picolinate?

Answer: A robust PICOT framework ensures specificity:

- P (Population): Define the biological model (e.g., in vitro cell lines, rodent species).

- I (Intervention): Specify Argentic picolinate dosage, administration route, and exposure duration.

- C (Comparison): Use controls (e.g., placebo, standard therapeutics like chromium picolinate ).

- O (Outcome): Quantify biomarkers (e.g., oxidative stress reduction, pharmacokinetic parameters).

- T (Time): Define endpoints (e.g., 28-day toxicity assays).

Example: "In adult Sprague-Dawley rats (P), how does oral administration of 50 mg/kg Argentic picolinate (I) compared to chromium picolinate (C) affect glutathione levels (O) over 14 days (T)?" .

Advanced Experimental Design

Q. Q2: What methodological considerations are critical for resolving contradictions in Argentic picolinate’s mechanistic data?

Answer: Contradictions often arise from variability in:

- Dose-response relationships : Use nonlinear regression models to identify therapeutic windows.

- Model systems : Validate findings across in vitro (e.g., HepG2 cells) and in vivo models.

- Assay standardization : Control for batch-to-batch compound purity (≥98% by HPLC) .

Strategy:

- Conduct meta-analyses to reconcile conflicting results (e.g., ROS modulation vs. cytotoxicity).

- Apply sensitivity analyses to isolate confounding variables (e.g., solvent carriers) .

Literature Synthesis

Q. Q3: How can researchers systematically identify knowledge gaps in Argentic picolinate’s pharmacological profile?

Answer: Follow PRISMA guidelines:

Search Strategy : Use MeSH terms (e.g., "Argentic picolinate AND pharmacokinetics") across PubMed, Scopus, and Embase.

Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (e.g., enzyme inhibition assays).

Gap Analysis : Map understudied areas (e.g., long-term neurobehavioral effects) using tools like VOSviewer .

Table 1: Common Gaps in Current Literature

| Domain | Identified Gaps (2020–2025) | Priority Level |

|---|---|---|

| Toxicity | Chronic exposure thresholds | High |

| Synergistic effects | Interactions with antidiabetic drugs | Moderate |

Advanced Data Analysis

Q. Q4: What statistical approaches are optimal for analyzing non-linear responses in Argentic picolinate dose-efficacy studies?

Answer:

- Mixed-effects models : Account for inter-individual variability in pharmacokinetic data.

- Bootstrapping : Estimate confidence intervals for small-sample studies (n < 30).

- Bayesian hierarchical models : Integrate prior data (e.g., chromium picolinate trials ) to refine posterior estimates.

Note: Validate assumptions using Q-Q plots and Levene’s test for heteroscedasticity .

Ethical and Translational Challenges

Q. Q5: How can researchers address ethical concerns in transitioning Argentic picolinate from animal models to human trials?

Answer:

- Preclinical rigor : Adhere to ARRIVE 2.0 guidelines for reproducibility.

- Phase I design : Start with microdosing (≤1% therapeutic dose) to assess bioavailability.

- Informed consent : Disclose potential risks (e.g., metal ion accumulation) using FDA-compliant protocols .

Regulatory Checklist:

- IND application with toxicity profiles (LD₅₀, NOAEL).

- IRB approval for inclusion criteria (e.g., excluding renal-impaired patients).

Mechanistic Studies

Q. Q6: What techniques are recommended for elucidating Argentic picolinate’s molecular targets?

Answer:

- Chemoproteomics : Use activity-based probes to identify protein binding partners.

- Molecular docking : Screen against databases (PDB, ChEMBL) to predict target affinity.

- CRISPR-Cas9 knockouts : Validate targets in genetically modified cell lines .

Table 2: Key Techniques for Target Identification

| Technique | Application | Throughput |

|---|---|---|

| SPR (Surface Plasmon Resonance) | Real-time binding kinetics | High |

| RNA-seq | Transcriptome profiling post-exposure | Medium |

Reproducibility and Reporting

Q. Q7: How can researchers enhance reproducibility in Argentic picolinate synthesis and characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.